Idazoxan Hydrochloride

α2-adrenoceptor pharmacology receptor selectivity profiling functional antagonism

Idazoxan hydrochloride is a superior α2-adrenoceptor antagonist distinguished by its high-affinity binding at I1/I2 imidazoline receptors—a profile not found in yohimbine or RX821002. With 245-fold α2/α1 selectivity, it minimizes off-target effects in neuropharmacology and cardiovascular studies. As a neutral antagonist at constitutively active α2A receptors, it avoids inverse agonism, ensuring clean data. Paired with RX821002, it enables definitive subtractive analysis of imidazoline receptor contributions. The hydrochloride salt ensures ≥50 mg/mL aqueous solubility for reliable in vitro/in vivo dosing. Choose a differentiated tool for reproducible, interpretable results.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 90755-83-2
Cat. No. B7803843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdazoxan Hydrochloride
CAS90755-83-2
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2COC3=CC=CC=C3O2.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H
InChIKeyMYUBYOVCLMEAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Idazoxan Hydrochloride Procurement Guide: Receptor Binding Profile and Research-Grade Specifications


Idazoxan hydrochloride (CAS 90755-83-2; also known as RX 781094 hydrochloride) is a benzodioxan-imidazoline compound that functions as a potent α2-adrenoceptor antagonist with additional high-affinity binding at imidazoline I1 and I2 receptors [1]. Unlike the racemic free base, the hydrochloride salt form provides enhanced aqueous solubility (≥50 mg/mL in water) suitable for in vitro and in vivo experimental applications . The compound modulates dopamine release and has been investigated clinically for bipolar depression and as an adjunct in schizophrenia, though its primary contemporary utility resides in experimental pharmacology as a tool compound for dissecting α2-adrenergic and imidazoline receptor-mediated physiology [1][2].

Why Idazoxan Hydrochloride Cannot Be Substituted with Yohimbine or RX821002


Idazoxan's pharmacological signature is defined by its dual α2-adrenoceptor antagonism and high-affinity binding at I1/I2 imidazoline sites—a profile not replicated by classic α2-antagonists such as yohimbine (low I1/I2 affinity) or the methoxy congener RX821002 (negligible I1/I2 binding) [1][2]. In functional assays, idazoxan behaves as a neutral antagonist at constitutively active α2A-adrenoceptors, whereas yohimbine and RX821002 exhibit inverse agonist activity, introducing divergent signaling outcomes in cellular systems [3]. Additionally, idazoxan demonstrates a 245-fold α2/α1 selectivity ratio versus only 45-fold for yohimbine, meaning that at concentrations required for α2 blockade, idazoxan produces substantially less off-target α1-adrenergic interference [4]. These differences render direct substitution inappropriate for experiments requiring clean α2-antagonism, I1/I2 receptor engagement, or neutral antagonist pharmacology.

Quantitative Differentiation Evidence for Idazoxan Hydrochloride Versus Comparator Compounds


α2/α1 Adrenoceptor Selectivity Ratio: Idazoxan vs. Yohimbine and Rauwolscine

Idazoxan demonstrates a 5.4-fold higher α2/α1 selectivity ratio (245) compared to yohimbine (45) and 82-fold higher compared to rauwolscine (3) in functional tissue assays [1]. This selectivity advantage is further confirmed in pithed rat models where idazoxan was approximately ten times more potent than both yohimbine and rauwolscine in reversing clonidine-induced inhibition of electrically-stimulated vas deferens contractions [1].

α2-adrenoceptor pharmacology receptor selectivity profiling functional antagonism

Inverse Agonist Activity at α2A-Adrenoceptors: Idazoxan vs. RX821002 and Yohimbine

In CHO cells expressing constitutively active mutant (CAM) α2A-adrenoceptors, idazoxan behaves as a neutral antagonist, whereas RX821002, yohimbine, and rauwolscine exhibit significant inverse agonist activity [1]. The rank order of inverse efficacy was rauwolscine > yohimbine > RX821002 > MK912, with idazoxan and phentolamine showing essentially no inverse agonism [1].

constitutive receptor activity inverse agonism GPCR pharmacology

I1/I2 Imidazoline Receptor Binding: Idazoxan vs. RX821002

Idazoxan binds with high affinity to both I1 and I2 imidazoline receptors in addition to α2-adrenoceptors, whereas its 2-methoxy congener RX821002 lacks appreciable binding at I1 and I2 imidazoline receptors [1][2]. RX821002 was developed specifically to eliminate imidazoline site binding while preserving α2-antagonism, achieving at least 5-fold greater selectivity for α2-adrenoceptors over other binding sites [1].

imidazoline receptors I1 binding site I2 binding site

Brain Penetration and Tissue Distribution in Rat

Following systemic administration in rats, brain idazoxan levels achieve equilibrium with plasma concentrations but are ten-fold higher in absolute terms, demonstrating substantial central nervous system penetration [1]. Oral bioavailability in male rats was dose-dependent, ranging from approximately 1% at 10 mg/kg to 23% at 100 mg/kg, with female rats exhibiting considerably higher bioavailability at all doses studied [1].

pharmacokinetics CNS penetration tissue distribution

Human Pharmacodynamic Comparison: Idazoxan vs. Yohimbine in Healthy Subjects

In a placebo-controlled within-subjects study comparing oral idazoxan (20, 40, 80 mg) and yohimbine (20 mg) in healthy human subjects, idazoxan dose-dependently increased plasma MHPG, plasma cortisol, and systolic/diastolic blood pressure, producing a pattern of behavioral and neuroendocrine responses similar to yohimbine [1]. Given idazoxan's superior receptor specificity compared to yohimbine, it was identified as the more useful α2-antagonist for human experimental studies [1].

human pharmacology neuroendocrine response α2-antagonist comparison

Prejunctional α2-Antagonist Potency: Idazoxan vs. Yohimbine and Rauwolscine

In pithed rats, idazoxan was approximately ten times more potent than both yohimbine and rauwolscine in reversing the inhibitory effects of clonidine on electrically-induced contractions of the vas deferens [1]. The rank order of prejunctional α2-adrenoceptor antagonist potency was idazoxan > yohimbine > rauwolscine ≫ corynanthine [1].

presynaptic α2-adrenoceptor functional antagonism pithed rat model

Evidence-Based Research Applications for Idazoxan Hydrochloride


Dissecting α2-Adrenoceptor vs. Imidazoline Receptor Contributions

Idazoxan's dual high-affinity binding at α2-adrenoceptors and I1/I2 imidazoline sites makes it uniquely suitable for studies designed to discriminate between α2-mediated and imidazoline receptor-mediated physiological effects. Paired experiments using RX821002 (α2-selective, no I1/I2 binding) enable subtractive pharmacological analysis of imidazoline receptor contributions [1][2]. This paired-tool approach is essential for cardiovascular research investigating the central hypotensive actions of clonidine-like agents and for neuropharmacological studies of imidazoline receptor function in mood regulation and neuroprotection.

α2-Adrenoceptor Studies Requiring Neutral Antagonist Pharmacology

When experimental systems involve constitutively active α2A-adrenoceptors—including CAM mutant-expressing cell lines, receptor overexpression models, or certain disease states—idazoxan is the appropriate antagonist tool because it lacks the inverse agonist activity exhibited by RX821002, yohimbine, and rauwolscine [3]. This property ensures that observed effects are attributable to blockade of agonist-dependent receptor activation rather than suppression of constitutive receptor signaling.

In Vivo CNS α2-Adrenoceptor Pharmacology with Minimal α1-Interference

For in vivo behavioral, neurochemical, or cardiovascular studies requiring central α2-adrenoceptor blockade, idazoxan's 245-fold α2/α1 selectivity ratio and 10-fold brain-to-plasma concentration enrichment provide a favorable experimental profile [4][5]. At doses producing robust α2-antagonism, α1-adrenergic off-target effects are minimized compared to yohimbine (45-fold selectivity) or rauwolscine (3-fold selectivity). This selectivity advantage is particularly relevant for studies of noradrenergic modulation of cognition, stress responses, and sympathetic outflow.

Human Experimental Pharmacology of α2-Adrenoceptor Function

Idazoxan has been validated in human subjects as an α2-antagonist challenge agent, producing dose-dependent increases in plasma MHPG, cortisol, and blood pressure comparable to yohimbine but with greater receptor specificity [6]. This established human pharmacology, combined with the availability of the hydrochloride salt for aqueous formulation, supports its use in clinical research protocols investigating noradrenergic mechanisms in mood disorders, anxiety, and stress-related conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idazoxan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.